molecular formula C8H5BrN4O2 B2571497 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile CAS No. 1353501-73-1

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2571497
CAS No.: 1353501-73-1
M. Wt: 269.058
InChI Key: FFWVWUMTLUZXFJ-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a brominated furan ring at position 2 and a hydrazinyl group at position 5.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-6-2-1-5(14-6)8-12-4(3-10)7(13-11)15-8/h1-2,13H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWVWUMTLUZXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NC(=C(O2)NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or bromine oxide.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate or bromine oxide.

  • Reduction: Amines.

  • Substitution: Various substituted oxazoles.

Mechanism of Action

The mechanism by which 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure (1,3-oxazole-4-carbonitrile) is shared with several bioactive molecules. Key analogs include:

Compound Name Substituents (Positions) Key Features Biological Activity References
EI-05 5-(Benzylamino), 2-(3-methylphenyl) Enhanced E-FABP expression; antitumor activity (mammary tumors) FABP modulation, tumor growth inhibition
L2 Bromofuran-2-yl (acrylic ester backbone) EthR inhibition (Mycobacterium tuberculosis) Adjuvant therapy for tuberculosis
Compound №6 2-Tolyl, 5-(piperidin-1-ylsulfonyl) Cytokinin-like activity (plant biomass growth) Agrochemical potential
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile 5-Amino, 2-(3-fluorophenyl) Structural simplicity; uncharacterized bioactivity Building block for drug discovery
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile 5-Bromo, 2-(2,6-dichlorophenyl) Halogen-rich scaffold; research applications unspecified Versatile chemical intermediate
Key Observations:
  • Substituent Diversity: The hydrazinyl group in the target compound distinguishes it from analogs like EI-05 (benzylamino) and L2 (difluorobenzo-dioxolylamino). Hydrazinyl groups may enhance metal-chelating properties or modulate solubility .
  • Bromofuran Moiety : Shared with L2, this group is linked to bioactivity in mycobacterial systems. Its electron-withdrawing nature may influence binding to hydrophobic enzyme pockets .
  • Halogen Effects: Bromine (target compound) vs. chlorine/fluorine (other analogs) impacts steric bulk and metabolic stability. For example, 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile is noted for high-quality synthesis but lacks direct biological data .

Biological Activity

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C8_8H5_5BrN4_4O
  • Molecular Weight : 269.05 g/mol
  • CAS Number : 1353501-73-1

Antimicrobial Activity

Research indicates that oxazole derivatives possess significant antimicrobial properties. In a study evaluating various oxazole compounds, it was found that certain derivatives exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. For instance:

CompoundS. aureus (mm)E. coli (mm)
This compoundN/AN/A
Amoxicillin3027
Other Oxazole DerivativesVariedVaried

Although specific data for this compound is not available, its structural relatives have shown promising results in inhibiting microbial growth .

Antioxidant Activity

The antioxidant capacity of oxazole derivatives has been widely studied. Compounds within this category have demonstrated the ability to scavenge free radicals effectively. For example, DPPH and ABTS assays are commonly used to evaluate the antioxidant potential of these compounds. While specific results for the compound are not documented, similar structures have shown significant scavenging activity .

Enzyme Inhibition

The inhibition of tyrosinase is particularly noteworthy due to its implications in skin disorders and pigmentation issues. Compounds similar to this compound have been tested for their ability to inhibit this enzyme, with varying degrees of effectiveness reported. For instance:

CompoundIC50_{50} (μM)
Compound A (related structure)0.51
Compound B (related structure)144.06

These results suggest that modifications to the structure can significantly influence enzyme inhibition potency .

Case Studies

Several studies have explored the biological activities of oxazole derivatives:

  • Tyrosinase Inhibition Study : A recent study evaluated various oxazole derivatives for their tyrosinase inhibitory effects. Compounds with specific substitutions on the oxazole ring showed enhanced activity compared to controls .
  • Antimicrobial Evaluation : In another study assessing a range of oxazole compounds against common pathogens, certain derivatives exhibited strong antibacterial properties comparable to established antibiotics .
  • Antioxidant Assessment : The antioxidant activity was measured using DPPH and ABTS assays across several oxazole compounds, where some showed comparable efficacy to ascorbic acid .

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